ethyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a piperidine moiety, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine and sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
Ethyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Ethyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Revefenacin: A long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).
Thiophene derivatives: Known for their wide range of biological activities, including anti-inflammatory and anti-cancer properties.
Piperidine derivatives: Commonly used in pharmaceuticals for their diverse pharmacological activities.
Properties
Molecular Formula |
C12H18N4O5S |
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Molecular Weight |
330.36 g/mol |
IUPAC Name |
ethyl 5-(4-carbamoylpiperidin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H18N4O5S/c1-2-21-12(18)9-7-10(15-14-9)22(19,20)16-5-3-8(4-6-16)11(13)17/h7-8H,2-6H2,1H3,(H2,13,17)(H,14,15) |
InChI Key |
YKDDPPILGQMWRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
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